4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
Overview
Description
“4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-” is a chemical compound with the molecular formula C19H39NO2 . It is also known as Monomethyl Sphingosine (d18:1) and N-Methyl-D-erythro-sphingosine .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 61 bonds. There are 24 non-H bonds, 3 multiple bonds, 16 rotatable bonds, 3 double bonds, 1 imide(s) (-thio), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 445.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±6.0 kJ/mol and a flash point of 59.5±19.3 °C . The index of refraction is 1.480, and it has a molar refractivity of 96.7±0.3 cm3 . It has 3 H bond acceptors, 3 H bond donors, and 16 freely rotating bonds . Its ACD/LogP is 6.85, and its ACD/LogD (pH 7.4) is 4.83 .Scientific Research Applications
Marine Natural Products
A study focused on marine bryozoan Bugula neritina identified new compounds, including a ceramide and a cerebroside related to "4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-". The unique structural features of these compounds, such as the branched methyl in the fatty acid moiety of the ceramide, highlight their potential in understanding marine biodiversity and bioactive substances (Tian et al., 2009).
Geochemical Reactions
Research on the geochemical reactions of terminal alkenes, including 1-octadecene, provides insights into the formation of methane and other hydrocarbons in sedimentary environments. These findings have implications for understanding natural gas formation and the role of organic compounds in geochemical processes (Alexander et al., 2011).
Lipid Chemistry
Investigations into the structural aspects of glycolipids have included the study of acetylated galactocerebrosides, providing important configurational and conformational information. This research contributes to our understanding of lipid structures and their biological roles (Martín‐Lomas & Chapman, 1973).
Sphingolipid Metabolism
Studies on sphingolipid bases and their derivatives, including the O-methyl ethers of sphingosine, have revealed detailed structural and spectral characteristics. This research aids in elucidating the complex pathways of sphingolipid metabolism and their implications in biological systems (Kisic et al., 1995).
Properties
IUPAC Name |
(2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMQNHNDMLZNDJ-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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